2,2'-(Azanediylbis(methylene))diphenol hydrochloride
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Overview
Description
2,2’-(Azanediylbis(methylene))diphenol hydrochloride is an organic compound that features two phenol groups connected by a methylene bridge and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azanediylbis(methylene))diphenol hydrochloride typically involves the reaction of 2,2’-(Azanediylbis(methylene))diphenol with hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or water
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
In industrial settings, the production of 2,2’-(Azanediylbis(methylene))diphenol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Azanediylbis(methylene))diphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
2,2’-(Azanediylbis(methylene))diphenol hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-(Azanediylbis(methylene))diphenol hydrochloride involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as enzyme inhibition or disruption of cellular processes. The molecular targets include metal-dependent enzymes and proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Ethane-1,2-diylbis(azanediyl))bis(methylene)diphenol
- 2,2’-(Methanediylbis(azanediyl))bis(methylene)diphenol
Uniqueness
2,2’-(Azanediylbis(methylene))diphenol hydrochloride is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability is crucial for its applications in medicine and industry, where consistent performance is required.
Properties
Molecular Formula |
C14H16ClNO2 |
---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
2-[[(2-hydroxyphenyl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17;/h1-8,15-17H,9-10H2;1H |
InChI Key |
HYCYYKCEDMOPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=C2O)O.Cl |
Origin of Product |
United States |
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